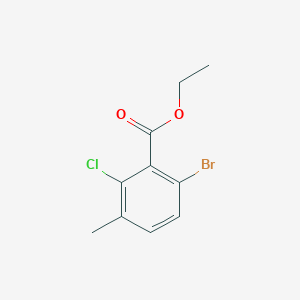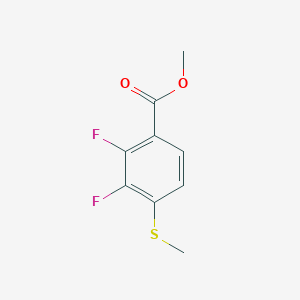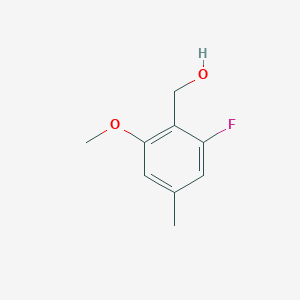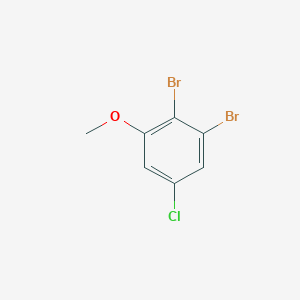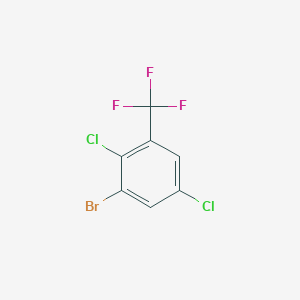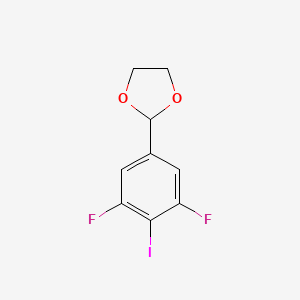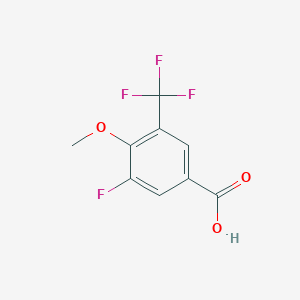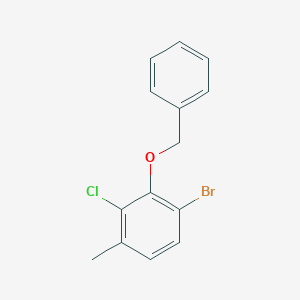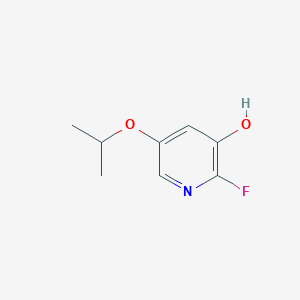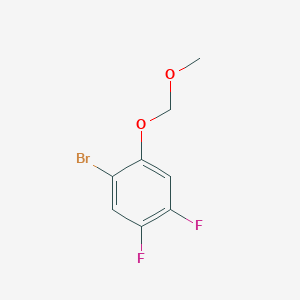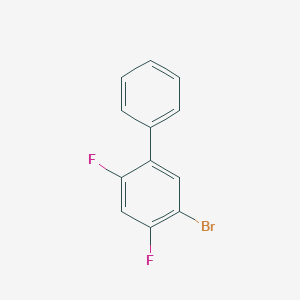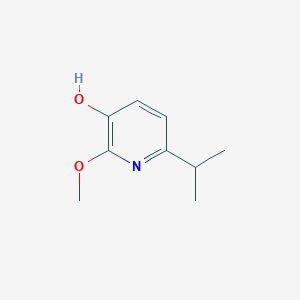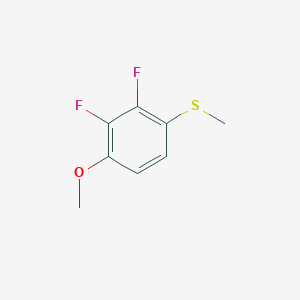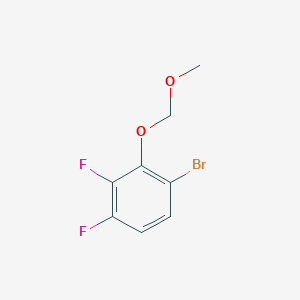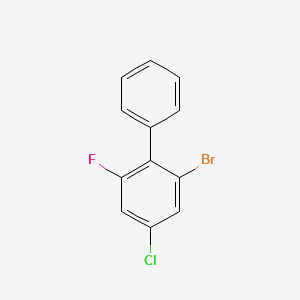
2-Bromo-4-chloro-6-fluorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-6-fluorobiphenyl is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a biphenyl structure. This compound is of significant interest in various fields, including medical, environmental, and industrial research .
作用机制
Target of Action
Biphenyl compounds are often used in organic synthesis reactions as intermediates or reagents .
Mode of Action
It’s known that biphenyl compounds like this are often used in suzuki–miyaura coupling reactions . In these reactions, the biphenyl compound acts as an organoboron reagent, participating in carbon-carbon bond-forming reactions .
Biochemical Pathways
As a potential intermediate in organic synthesis, it could be involved in various biochemical pathways depending on the final product of the synthesis .
Result of Action
As a potential intermediate in organic synthesis, its effects would largely depend on the final product of the synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-fluorobiphenyl. For instance, its storage temperature is recommended to be between 2-8°C . Furthermore, it should be handled in a well-ventilated area to avoid inhalation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluorobiphenyl typically involves organic synthesis methods. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification methods to ensure the quality of the final product .
化学反应分析
Types of Reactions: 2-Bromo-4-chloro-6-fluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO_4) for oxidation and sodium borohydride (NaBH_4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
科学研究应用
2-Bromo-4-chloro-6-fluorobiphenyl has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-6-fluorobiphenyl
- 4-Bromo-2-chlorophenol
Comparison: 2-Bromo-4-chloro-6-fluorobiphenyl is unique due to the presence of three different halogen atoms on the biphenyl structure. This unique combination of substituents can lead to distinct chemical and biological properties compared to similar compounds. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity, while bromine and chlorine can influence its reactivity and binding affinity to molecular targets .
属性
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF/c13-10-6-9(14)7-11(15)12(10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOWSEDVRLFOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
